[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride
Description
[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride is a halogenated tetrahydropyran derivative featuring a bromine-substituted phenyl ring at the 3-position of the pyran scaffold.
Properties
IUPAC Name |
(2S,4R)-2-(3-bromophenyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11;/h1-3,6,10-11H,4-5,7,13H2;1H/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUFRANCZXZPMU-DHXVBOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](C[C@@H]1N)C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride (CAS No. 1858250-38-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C₁₁H₁₅BrClNO
- Molecular Weight : 292.60 g/mol
- CAS Number : 1858250-38-0
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its effects on neurodegenerative diseases and as a potential therapeutic agent.
Cholinesterase Inhibition
One significant area of research is the compound's ability to inhibit cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. Studies have shown that related compounds exhibit varying degrees of inhibition against acetylcholinesterase (AChE), which is essential for neurotransmission. For instance, derivatives with similar structures have reported IC50 values indicating their potency as AChE inhibitors:
| Compound | IC50 (μM) |
|---|---|
| [2-(3-Bromophenyl)tetrahydro... | TBD |
| Related Coumarins | 0.09 |
| Other Benzamide Derivatives | 0.27 |
The mechanism through which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. The presence of the bromophenyl group is hypothesized to enhance binding affinity to target sites, thereby increasing inhibitory activity against enzymes like AChE and monoamine oxidase B (MAO-B).
Neuroprotective Effects
Research has suggested that compounds with similar scaffolds also demonstrate neuroprotective properties by preventing oxidative stress-induced neuronal damage. For example, studies indicate that certain derivatives can protect neuronal cells from hydrogen peroxide-induced apoptosis, which is a common pathway in neurodegenerative conditions.
Case Studies and Research Findings
-
Study on Cholinesterase Inhibition :
- A study evaluated various tetrahydropyran derivatives for their AChE inhibitory activity. The findings revealed that modifications at specific positions significantly influenced their inhibitory potency.
- Results indicated that compounds with a bromophenyl group had enhanced selectivity and potency against AChE compared to non-brominated analogs.
-
Neuroprotective Activity :
- Another investigation assessed the neuroprotective effects of related compounds on PC12 cells exposed to oxidative stress. The results demonstrated significant protection against cell death, suggesting a potential therapeutic application for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tetrahydropyran-4-yl amine hydrochlorides with varying aryl substituents. Below is a comparative analysis of its key analogs:
Structural and Physicochemical Properties
Key Research Findings
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may enhance binding to hydrophobic pockets in biological targets but reduce solubility .
- Thermodynamic Stability: The trifluoromethyl analog () has a higher monoisotropic mass (281.079 g/mol), indicating greater stability under mass spectrometry conditions.
- Regulatory Status : Compounds like {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine HCl are REACH-certified (), whereas bromophenyl derivatives may require additional safety profiling.
Preparation Methods
Synthetic Strategies
General Synthetic Route
The synthesis of [2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride typically involves:
- Construction of the tetrahydropyran ring bearing the amine functionality.
- Introduction of the 3-bromophenyl substituent at the 2-position.
- Conversion to the hydrochloride salt for isolation.
Two main synthetic approaches have been reported:
Nucleophilic Substitution on Preformed Intermediates:
Starting from commercially available intermediates or precursors, nucleophilic amination and substitution reactions are employed to install the amine and aryl substituents.Cross-Coupling Reactions Using Boronate Esters:
Suzuki-Miyaura type cross-coupling between boronate esters of tetrahydropyran derivatives and aryl bromides (3-bromophenyl derivatives) under palladium catalysis.
Detailed Preparation Method from Literature
Nucleophilic Substitution Route (Based on Xue et al., 2023)
- Step 1: Preparation of intermediates 2a–2r by nucleophilic substitution of commercially available precursors with various nucleophiles in chloroform at room temperature using triethylamine as base.
- Step 2: Reaction of intermediates 2a–2r with amines such as 4-morpholinoaniline to yield amine-substituted products (compounds 3a–3m, 3q–3u).
- Step 3: For compounds analogous to [2-(3-bromophenyl)tetrahydro-2H-pyran-4-yl]amine, Ullmann coupling reactions are employed to couple iodinated aromatic rings with intermediates, followed by substitution and deprotection steps using hydrochloric acid to yield the hydrochloride salt.
Reaction conditions summary:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophiles, TEA, chloroform | Room temperature | 4 h | 89–95 | Monitored by TLC, purified by silica |
| 2 | Amines (e.g., 4-morpholinoaniline) | Room temperature | Variable | Moderate to high | Amination via nucleophilic attack |
| 3 | Ullmann coupling, ethylene dithiol, HCl | Elevated temperature | Several hours | Moderate | Followed by acid deprotection |
Suzuki-Miyaura Cross-Coupling Route (Based on RSC Supporting Information)
- Step 1: Synthesis of 2-(3,4-dihydro-2H-pyran-6-yl)-boronate ester derivatives.
- Step 2: Palladium-catalyzed cross-coupling with 3-bromophenyl derivatives under inert atmosphere in solvents such as ethyl acetate or tetrahydrofuran.
- Step 3: Work-up involves aqueous washing, drying over sodium sulfate, and concentration to afford the coupled product.
- Step 4: Conversion of free amine to hydrochloride salt by treatment with HCl in appropriate solvent.
Reaction conditions summary:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Boronate ester synthesis | Room temperature | Several hours | High | Via established boronate ester methods |
| 2 | Pd catalyst, base, 3-bromophenyl derivative | 50–80 °C | 12–24 h | 50–99 | Inert atmosphere (N2 or Ar) |
| 3 | Aqueous work-up, drying, concentration | Room temperature | 1–2 h | - | Purification by chromatography |
| 4 | HCl treatment for salt formation | Room temperature | 1–2 h | Quantitative | Enhances stability and crystallinity |
Reaction Mechanisms and Optimization Notes
- The nucleophilic substitution reactions proceed via displacement of leaving groups on pyran intermediates by amines, favored by the use of bases like triethylamine to scavenge acid byproducts.
- The Suzuki-Miyaura coupling mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronate ester, and reductive elimination to form the C–C bond.
- Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice significantly affects yield and purity.
- The hydrochloride salt formation typically involves treatment with HCl in ether or alcohol solvents, precipitating the product for easy isolation.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Catalyst/Base | Solvent(s) | Temperature | Time | Yield Range (%) | Product Form |
|---|---|---|---|---|---|---|---|
| Nucleophilic Substitution | Amines, chloroform, TEA | TEA | Chloroform | Room temperature | 4 h | 89–95 | Free base/HCl salt |
| Ullmann Coupling + Deprotection | Iodinated aromatics, ethylene dithiol, HCl | Copper catalyst (Ullmann) | Various solvents | Elevated (e.g., 80–130 °C) | Several hours | Moderate | HCl salt |
| Suzuki-Miyaura Coupling | Boronate ester, 3-bromophenyl bromide, Pd catalyst | Pd catalyst, base | Ethyl acetate, THF | 50–80 °C | 12–24 h | 50–99 | Free base/HCl salt |
Summary and Research Findings
- The preparation of this compound is well-established through nucleophilic substitution and cross-coupling methodologies.
- Nucleophilic substitution offers high yields and straightforward purification, suitable for small-scale synthesis.
- Suzuki-Miyaura coupling provides a versatile route for introducing the 3-bromophenyl moiety with good functional group tolerance and scalability.
- Conversion to the hydrochloride salt is a common final step to improve compound stability and facilitate handling.
- Reaction optimization studies emphasize the importance of temperature control, catalyst choice, and solvent purity for maximizing yield and product quality.
Q & A
Basic Research Questions
Q. How can the synthesis of [2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride be optimized to improve yield and purity?
- Methodological Answer : The compound is synthesized via reductive amination using an NHPI ester and secondary amine precursor (e.g., 2d) under General Procedure B and D, yielding 50% . To optimize, consider varying stoichiometric ratios (e.g., 1:2 for NHPI ester to amine) or reaction time. Alternative reductive agents like NaCNBH₃ in AcOH/1,2-dichloroethane (rt, overnight) may enhance efficiency . Purification via recrystallization or column chromatography (using DCM/MeOH gradients) can improve purity.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS, ESI/QTOF) to confirm molecular ion peaks ([M + H]⁺) with <2 ppm error . Structural elucidation requires ¹H/¹³C NMR to resolve tetrahydro-2H-pyran ring protons (δ 3.5–4.5 ppm) and aromatic protons from the 3-bromophenyl group (δ 7.2–7.8 ppm). IR spectroscopy can validate amine N-H stretches (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹). X-ray crystallography is recommended for absolute configuration determination .
Q. How can researchers assess purity and identify potential impurities in this compound?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to quantify purity (>95%). Common impurities include unreacted precursors (e.g., bromophenyl intermediates) or byproducts from incomplete reduction. LC-MS or GC-MS can detect halogenated side products. For quantification, use internal standards like 4-chloro-α,α-dimethylphenethylamine hydrochloride, which shares similar chromatographic behavior .
Q. What are the critical solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The hydrochloride salt is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests under varying pH (4–9) and temperatures (4°C to 40°C) are essential. For long-term storage, lyophilize the compound and store at -20°C under inert gas. Avoid prolonged exposure to light, as bromophenyl groups may undergo photodegradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer : Synthesize analogs with modifications to the tetrahydro-2H-pyran ring (e.g., methyl or benzyl substitutions at C4) or halogen replacement (e.g., Cl or F instead of Br). Test these analogs in receptor-binding assays (e.g., GPCRs or kinase targets). Use molecular docking to predict interactions with active sites, guided by structural data from related compounds like (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine .
Q. What mechanistic insights exist for the reductive amination step in synthesizing this compound?
- Methodological Answer : The reaction likely proceeds via imine formation between the ketone (from NHPI ester) and amine, followed by reduction using NaCNBH₃. Kinetic studies (e.g., in situ FTIR) can monitor imine intermediate formation. Isotopic labeling (¹⁵N-amine) combined with MS/MS fragmentation may reveal proton transfer pathways. Competing side reactions, such as over-reduction to secondary amines, should be mitigated by optimizing AcOH concentration .
Q. How should researchers address contradictory data in reported synthesis yields (e.g., 50% vs. lower yields)?
- Methodological Answer : Contradictions may arise from variations in solvent polarity, catalyst loading, or workup procedures. Systematic Design of Experiments (DoE) can identify critical parameters. For example, a central composite design testing temperature (rt vs. 40°C), reaction time (6–24 h), and solvent (DCM vs. THF) can optimize yield. Reproduce literature protocols precisely before modifying conditions .
Q. What comparative studies can elucidate the role of the 3-bromophenyl group in this compound’s physicochemical properties?
- Methodological Answer : Compare logP (octanol-water partition coefficient) and pKa values with analogs lacking the bromine substituent. Use computational tools (e.g., COSMO-RS) to predict solubility differences. Crystallize the compound and its non-halogenated analog to analyze bromine’s impact on crystal packing via X-ray diffraction. Biological assays (e.g., membrane permeability) can correlate bromine’s electronegativity with bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
